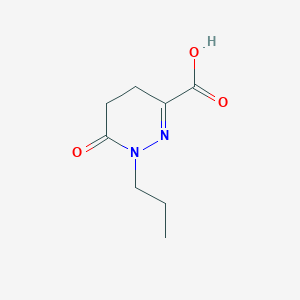
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the methanesulfinyl group adds to its unique chemical properties, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.
Introduction of the Methanesulfinyl Group: This step involves the reaction of the triazole intermediate with a suitable sulfinylating agent under controlled conditions to introduce the methanesulfinyl group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group to a sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The methanesulfinyl group can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(2-Methanesulfinylethyl)piperazine: This compound also features a methanesulfinyl group but has a piperazine ring instead of a triazole ring.
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine: This compound has a sulfonyl group instead of a sulfinyl group, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the triazole ring and the methanesulfinyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C5H10N4OS |
|---|---|
Molekulargewicht |
174.23 g/mol |
IUPAC-Name |
1-(2-methylsulfinylethyl)triazol-4-amine |
InChI |
InChI=1S/C5H10N4OS/c1-11(10)3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 |
InChI-Schlüssel |
PBROSGUJINCBCA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CCN1C=C(N=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


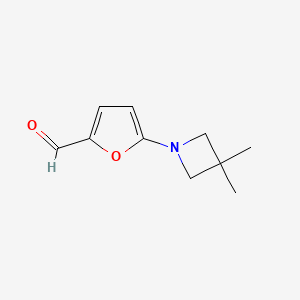
![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)
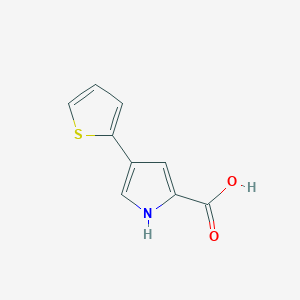
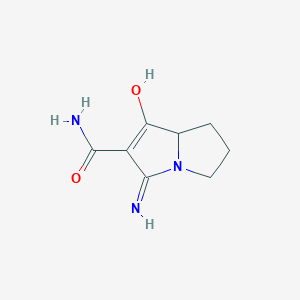
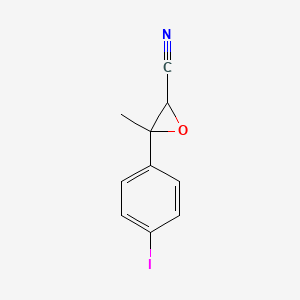
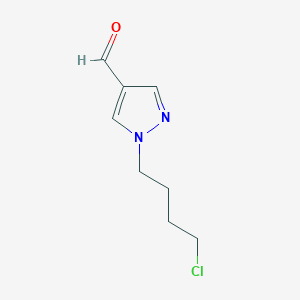

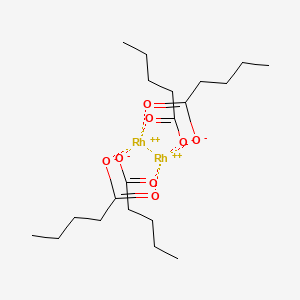
![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)
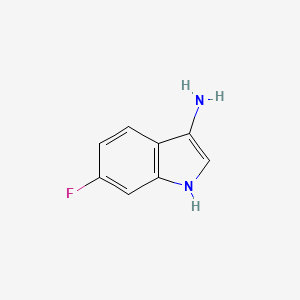
![N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)

